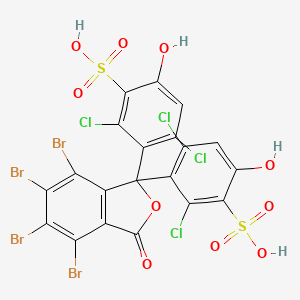
3,3'-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid typically involves multi-step organic reactions. The process begins with the bromination of isobenzofuranone, followed by the introduction of dichloro and hydroxy groups through electrophilic substitution reactions. The final step involves the sulfonation of the aromatic rings to introduce sulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The process would likely involve large-scale reactors and continuous monitoring to optimize the reaction efficiency.
化学反应分析
Types of Reactions
3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of halogen atoms or sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its halogenated structure may exhibit antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
The compound’s potential therapeutic applications can be investigated, particularly in the development of new pharmaceuticals. Its unique chemical properties may offer advantages in targeting specific biological pathways.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
Similar compounds include other halogenated isobenzofuran derivatives and sulfonic acid-containing molecules. Examples include:
- 3,3’-(4,5,6,7-Tetrachloro-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dibromo-6-hydroxybenzenesulphonic) acid
- 3,3’-(4,5,6,7-Tetrafluoro-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid
Uniqueness
The uniqueness of 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid lies in its specific combination of halogen atoms and sulfonic acid groups, which confer distinct chemical and physical properties. These properties can be leveraged for specialized applications in research and industry.
生物活性
3,3'-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid, with CAS number 297-83-6, is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activities, and other pharmacological effects based on diverse research findings.
The compound has the molecular formula C20H10Br4O10S2 and a molecular weight of approximately 794.03 g/mol. Its predicted density is 2.335g/cm3 and it has a pKa of −1.14, indicating strong acidic properties .
| Property | Value |
|---|---|
| Molecular Formula | C20H10Br4O10S2 |
| Molecular Weight | 794.03 g/mol |
| Density | 2.335 g/cm³ (predicted) |
| pKa | -1.14 (predicted) |
Antimicrobial Activity
The compound's potential antimicrobial properties have been inferred from studies on related compounds. For example, certain brominated derivatives have demonstrated effective inhibition against Helicobacter pylori and other bacterial strains . The presence of the sulfonic acid groups may enhance solubility and interaction with microbial membranes.
Anti-HIV Activity
While direct studies on this specific compound regarding anti-HIV activity are sparse, similar compounds in the same chemical family have been investigated for their antiviral properties. Research on related chromone derivatives has indicated some potential in inhibiting viral replication .
Case Studies and Research Findings
Several studies have examined compounds structurally similar to this compound:
- Cytotoxicity Against Tumor Cells : A study evaluated various 3-formylchromone derivatives for cytotoxic effects against four human tumor cell lines. Some showed significant tumor-specific cytotoxicity while sparing normal cells .
- Antimicrobial Efficacy : Derivatives with similar functional groups were tested against H. pylori , demonstrating comparable efficacy to standard treatments like metronidazole .
- Urease Inhibition : Certain brominated derivatives exhibited potent urease inhibition which is relevant for treating conditions associated with urease-producing bacteria .
属性
CAS 编号 |
93858-94-7 |
|---|---|
分子式 |
C20H6Br4Cl4O10S2 |
分子量 |
931.8 g/mol |
IUPAC 名称 |
2,4-dichloro-6-hydroxy-3-[4,5,6,7-tetrabromo-1-(2,6-dichloro-4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H6Br4Cl4O10S2/c21-11-7-10(12(22)14(24)13(11)23)20(38-19(7)31,8-3(25)1-5(29)17(15(8)27)39(32,33)34)9-4(26)2-6(30)18(16(9)28)40(35,36)37/h1-2,29-30H,(H,32,33,34)(H,35,36,37) |
InChI 键 |
LOKHDMBPIHPTHW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=C(C=C(C(=C4Cl)S(=O)(=O)O)O)Cl)Cl)S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















